tert-Butyl (3-formyloxetan-3-yl)carbamate
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Overview
Description
Tert-Butyl (3-formyloxetan-3-yl)carbamate is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.222. The purity is usually 95%.
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Scientific Research Applications
Carbamoyl Anion Addition to Nitrones
The addition of carbamoyl anions derived from N,N-disubstituted formamides, including tert-butyl carbamates, to N-tert-butyl nitrones is a notable reaction. This process provides a direct route to α-(N-hydroxy)amino amides and has been demonstrated with various formamides and nitrones. The use of a tert-leucinol derived chiral auxiliary on the nitrone yielded products with good diastereoselectivity. Further derivatization of the products through tert-butyl deprotection or N-deoxygenation was also demonstrated (Reeves et al., 2014).
Pd-Catalyzed Amidation
The Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides in the presence of Cs2CO3 in 1,4-dioxane solvent results in the formation of the desired compounds in moderate to excellent yields (Qin et al., 2010).
Synthesis of Carbocyclic Analogues
The tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, mirroring that in β-2-deoxyribosylamine (Ober et al., 2004).
Metal-free C3-alkoxycarbonylation
In a study exploring the preparation of quinoxaline-3-carbonyl compounds, tert-butyl carbazate, a related compound, was used as a coupling reagent. The process involved oxidation coupling of quinoxalin-2(1H)-ones with carbazates under metal- and base-free conditions, highlighting the versatility of tert-butyl derivatives in organic synthesis (Xie et al., 2019).
Silyl Carbamates Transformation
N-tert-butyldimethylsilyloxycarbonyl, a silyl carbamate derivative, was synthesized from N-tert-butoxycarbonyl and N-benzyloxycarbonyl. This novel species, upon activation, reacts with various electrophiles to yield N-ester type compounds, demonstrating the chemical versatility of tert-butyl carbamate derivatives (Sakaitani & Ohfune, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates, including “tert-Butyl (3-formyloxetan-3-yl)carbamate”, are synthesized through a three-component coupling of amines, carbon dioxide, and halides . The compound’s interaction with its targets typically involves the formation of carbamates in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of n-boc-protected anilines .
Pharmacokinetics
The compound’s molecular weight is 20122 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Carbamates are known to have various biological effects depending on their specific structure and target .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions can affect its stability.
Properties
IUPAC Name |
tert-butyl N-(3-formyloxetan-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)14-7(12)10-9(4-11)5-13-6-9/h4H,5-6H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKZIVBMLICOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885669-84-1 |
Source
|
Record name | tert-butyl N-(3-formyloxetan-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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